molecular formula C16H16O3 B1595600 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-36-9

3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1595600
CAS No.: 351066-36-9
M. Wt: 256.3 g/mol
InChI Key: YXMSGTVWNGZDMN-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C16H16O3 . It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 3-position and a 4-methylbenzyl group at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and fine chemicals .

Biology: In biological research, this compound can be used to study the effects of benzaldehyde derivatives on biological systems. It may also be used in the development of new bioactive compounds .

Medicine: This compound may be explored for similar applications .

Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various products .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not extensively studied. as a benzaldehyde derivative, it is likely to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amines, which may play a role in its biological activity. The methoxy and 4-methylbenzyl groups may also influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMSGTVWNGZDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341147
Record name 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351066-36-9
Record name 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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